molecular formula C11H14N2OS B2902815 N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine CAS No. 145621-51-8

N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Cat. No. B2902815
M. Wt: 222.31
InChI Key: NYPSBGMCQHLKQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (EDT) is a chemical compound commonly used in laboratory experiments due to its wide range of applications. EDT has been found to be useful in a variety of scientific research applications, from drug discovery to biochemistry and physiology.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine involves the reaction of 4-ethoxyaniline with carbon disulfide and sodium hydroxide to form 4-ethoxyphenyl dithiocarbamate. This intermediate is then reacted with bromine and ammonia to form the final product.

Starting Materials
4-ethoxyaniline, carbon disulfide, sodium hydroxide, bromine, ammonia

Reaction
Step 1: React 4-ethoxyaniline with carbon disulfide and sodium hydroxide to form 4-ethoxyphenyl dithiocarbamate., Step 2: React 4-ethoxyphenyl dithiocarbamate with bromine and ammonia to form N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine.

Mechanism Of Action

The mechanism of action of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is not well understood, but it is believed to be involved in a variety of biochemical and physiological processes. It is thought to interact with a variety of proteins and enzymes, which could potentially lead to changes in the body’s metabolism and physiology.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine are not well understood, but it is thought to interact with a variety of proteins and enzymes. In addition, N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. This could potentially lead to changes in the body’s metabolism and physiology.

Advantages And Limitations For Lab Experiments

The use of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine in laboratory experiments has a number of advantages. It is a relatively simple compound to synthesize, and it is relatively stable and non-toxic. In addition, N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine can be used as a catalyst for chemical reactions and as a precursor for the synthesis of other compounds. However, there are some limitations to the use of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine in laboratory experiments. It is not soluble in water, and it is not very stable in acidic or basic solutions.

Future Directions

The future of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine in scientific research is promising. It has potential applications in drug discovery, biochemistry, and physiology research. In addition, further research could be conducted to better understand the biochemical and physiological effects of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine, and to develop new methods for its synthesis and use. Additionally, N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine could be used to develop new catalysts for chemical reactions, and as a precursor for the synthesis of other compounds. Finally, further research could be conducted to explore the potential applications of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine in other areas, such as materials science and nanotechnology.

Scientific Research Applications

N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine has been used in a variety of scientific research applications due to its wide range of applications. It has been used in drug discovery, as a precursor for the synthesis of other compounds, and as a catalyst for chemical reactions. In addition, N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine has been used in biochemistry and physiology research to study the effects of various compounds on the body.

properties

IUPAC Name

N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-2-14-10-5-3-9(4-6-10)13-11-12-7-8-15-11/h3-6H,2,7-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPSBGMCQHLKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine

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